molecular formula C19H20N2O3 B5621505 2-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide

2-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide

Cat. No. B5621505
M. Wt: 324.4 g/mol
InChI Key: DIXLBLOGNGTLGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives like 2-Nitro-N-[(1-phenylcyclopentyl)methyl]benzamide involves multiple steps including benzoylation, reduction, and condensation reactions. For example, the synthesis of N-(2-methyl-5-nitro-phenyl)benzamide involves benzoylation of 2-methyl-5-nitroaniline followed by slow evaporation technique using DMSO as a solvent, showcasing the complex synthesis process these compounds undergo (Prabukanthan et al., 2021).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including this compound, is often determined using X-ray diffraction. Studies have shown detailed crystallographic data, such as unit cell dimensions, dihedral angles between aromatic rings, and orientation of nitro groups. For instance, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide revealed significant intramolecular and intermolecular hydrogen bonding contributing to its stability (Saeed et al., 2008).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions including cyclization, nitrosation, and rearrangement, demonstrating their reactive nature. For example, cyclisation of N-acetylated derivatives of benzamide leads to the formation of different structural motifs, showcasing the diversity in chemical behavior (Machin et al., 1976).

Physical Properties Analysis

Physical properties such as melting points, thermal stability, and crystal structure are crucial for understanding the behavior of these compounds. The synthesis and analysis of N-(2-methyl-5-nitro-phenyl)benzamide highlighted its thermal stability up to 528 K and specific melting point, determined via DSC, indicating the importance of physical properties in the characterization of benzamide derivatives (Prabukanthan et al., 2021).

properties

IUPAC Name

2-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-18(16-10-4-5-11-17(16)21(23)24)20-14-19(12-6-7-13-19)15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXLBLOGNGTLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.